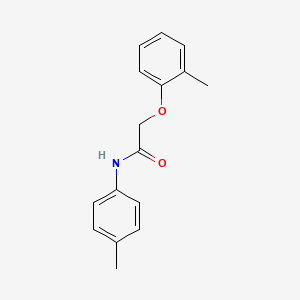

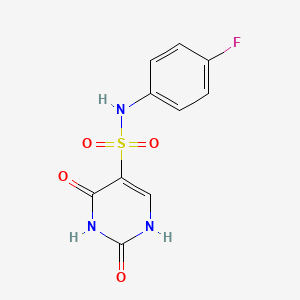

![molecular formula C23H24N4O B5577271 N,3,5,7-tetramethyl-N-[3-(1H-pyrazol-1-yl)benzyl]-1H-indole-2-carboxamide](/img/structure/B5577271.png)

N,3,5,7-tetramethyl-N-[3-(1H-pyrazol-1-yl)benzyl]-1H-indole-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,3,5,7-tetramethyl-N-[3-(1H-pyrazol-1-yl)benzyl]-1H-indole-2-carboxamide, also known as TAK-242, is a small molecule inhibitor of Toll-like receptor (TLR) signaling. It was first synthesized in 2006 by a team of researchers led by Toshiyuki Takai at Takeda Pharmaceutical Company Limited. Since then, TAK-242 has been widely studied for its potential applications in various fields of scientific research.

Scientific Research Applications

Antitumor Agents

A novel series of indole derivatives linked to the pyrazole moiety were designed and synthesized as antitumor agents. Compounds in this series showed promising cytotoxicity activities in vitro against various human cancer types, such as human colorectal carcinoma (HCT-116), human breast adenocarcinoma (MCF-7), human liver carcinoma (HepG2), and human lung carcinoma (A549) using the MTT assay. Specifically, certain derivatives provided exceptional anticancer inhibition performance against the HepG2 cancer cell line, indicating the potential of these compounds as strong anticancer candidate drugs (Hassan et al., 2021).

Antibacterial Agents

Research on pyrazole derivatives has identified promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. Novel analogs designed and synthesized for this purpose were assessed for their cytotoxic activity against the mammalian Vero cell line, indicating that the antibacterial activity of these compounds was achieved at non-cytotoxic concentrations. This underscores their potential application in addressing bacterial infections while minimizing toxicity to host cells (Palkar et al., 2017).

Synthesis Methods

The microwave-assisted synthesis of tetrazolyl pyrazole amides was explored due to their interesting biological activities, including bacteriocidal, pesticidal, herbicidal, and antimicrobial activities. This method has been recognized for its efficiency, offering a rapid approach to obtaining these compounds compared to conventional heating methods. Such advancements in synthesis methods contribute to the broader accessibility of these compounds for further biological evaluation and potential application (Hu et al., 2011).

Properties

IUPAC Name |

N,3,5,7-tetramethyl-N-[(3-pyrazol-1-ylphenyl)methyl]-1H-indole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O/c1-15-11-16(2)21-20(12-15)17(3)22(25-21)23(28)26(4)14-18-7-5-8-19(13-18)27-10-6-9-24-27/h5-13,25H,14H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YREPLQDDCUPTQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=C(N2)C(=O)N(C)CC3=CC(=CC=C3)N4C=CC=N4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

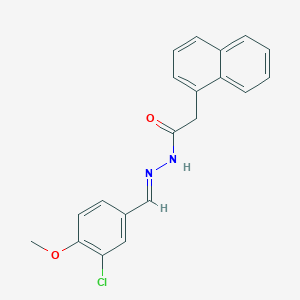

![1-(2-amino-2-oxoethyl)-N-methyl-N-[3-(methylthio)benzyl]-4-piperidinecarboxamide](/img/structure/B5577236.png)

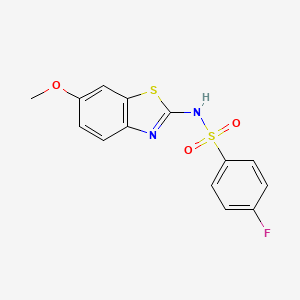

![N-(2-fluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5577247.png)

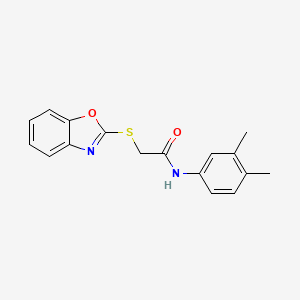

![N-(3-chlorophenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5577251.png)

![(3S)-N,N-dimethyl-1-[(1-methyl-5-phenyl-1H-pyrrol-2-yl)carbonyl]azepan-3-amine](/img/structure/B5577256.png)

![1-[2-(4-methoxyphenyl)-7-methyl-3-quinolinyl]-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B5577258.png)

![N-[(3S*,4R*)-1-(1-benzofuran-2-ylmethyl)-4-(4-methylphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5577283.png)